Technical Guide: 1-Chloro-2-(ethoxydiphenylmethyl)benzene (CAS 717109-43-8)
Technical Guide: 1-Chloro-2-(ethoxydiphenylmethyl)benzene (CAS 717109-43-8)
The following technical guide is structured to provide an exhaustive analysis of 1-Chloro-2-(ethoxydiphenylmethyl)benzene (CAS 717109-43-8). This document is designed for researchers and process chemists, focusing on its critical role as a pharmaceutical impurity standard and a lipophilic trityl derivative.
Subtitle: Synthesis, Impurity Profiling, and Solvolytic Mechanisms in Trityl Chemistry
Part 1: Executive Technical Summary
1-Chloro-2-(ethoxydiphenylmethyl)benzene , also known as (2-Chlorophenyl)diphenylmethyl ethyl ether, is a highly lipophilic ether derivative of the trityl (triphenylmethyl) group. In pharmaceutical development, it serves two primary functions:
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Critical Process Impurity: It is a known solvolytic impurity in the synthesis of Clotrimazole and other trityl-based antifungals. Its formation occurs when the key intermediate, 2-chlorotrityl chloride, is exposed to ethanol during workup or crystallization.
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Mechanistic Probe: It acts as a stable model for studying the solvolysis rates of sterically hindered trityl cations, providing data on the stability of "western" fragments in drug synthesis.
This guide details the physicochemical properties, formation mechanisms, and validated analytical protocols required for its detection and control in GMP environments.
Part 2: Physicochemical Characterization
The compound is characterized by extreme lipophilicity due to the "propeller-like" arrangement of the three phenyl rings, which shields the central ether linkage.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 717109-43-8 |
| IUPAC Name | 1-Chloro-2-[ethoxy(diphenyl)methyl]benzene |
| Common Synonyms | (2-Chlorophenyl)diphenylmethyl ethyl ether; Clotrimazole Impurity (Ethyl Ether Analog) |
| Molecular Formula | C₂₁H₁₉ClO |
| Molecular Weight | 322.83 g/mol |
| Physical State | Viscous oil or low-melting solid (off-white) |
| Solubility | Soluble in DCM, Toluene, MeOH; Insoluble in Water |
| LogP (Predicted) | ~5.7 (Highly Lipophilic) |
| Key MS Fragment | m/z 277 ([(2-Cl-Ph)C(Ph)₂]⁺ stable cation) |
Part 3: Synthesis and Formation Mechanism
The Solvolysis Pathway
The formation of CAS 717109-43-8 is a classic example of an SN1 Solvolysis reaction.[1] It is rarely the target product in drug discovery but rather an inevitable byproduct when 2-chlorotrityl chloride is handled in ethanolic solvents.
Mechanism:
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Ionization: The bulky 2-chlorotrityl chloride undergoes spontaneous heterolysis, releasing a chloride ion.
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Cation Stabilization: The resulting carbocation is stabilized by resonance across the three phenyl rings. The ortho-chloro substituent provides steric bulk, twisting the rings and preventing nucleophilic attack by weak nucleophiles, but also destabilizing the ground state.
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Nucleophilic Trapping: Ethanol (solvent) attacks the planar carbocation center to form the ether.
Visualization of Reaction Pathway
The following diagram illustrates the competitive pathways in Clotrimazole synthesis where this impurity is generated.
Figure 1: Competitive reaction pathways for 2-chlorotrityl chloride. The formation of CAS 717109-43-8 (Red) competes with the API formation (Green) when ethanol is present.
Part 4: Analytical Methodologies (Self-Validating Systems)
To ensure the integrity of drug substances like Clotrimazole, researchers must validate methods to detect this impurity at levels <0.15% (ICH Q3A limit).
High-Performance Liquid Chromatography (HPLC)
Due to its non-polar nature, this compound elutes significantly later than the parent API (Clotrimazole) in reverse-phase systems.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
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Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 6.5).
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Mobile Phase B: Acetonitrile (ACN).
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Gradient: High organic hold required.[2]
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0-5 min: 40% B
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5-20 min: 40%
90% B -
20-30 min: 90% B (Elution of CAS 717109-43-8 typically occurs here).
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Detection: UV at 210 nm (Trityl absorption) and 254 nm.
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Validation Check: The Relative Retention Time (RRT) is typically ~1.5 to 1.8 relative to Clotrimazole. If the peak elutes before Clotrimazole, it is likely the alcohol (hydrolysis product), not the ethyl ether.
Mass Spectrometry (LC-MS/MS) Confirmation
For definitive identification during "Unknown Impurity" investigations:
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Ionization: ESI Positive Mode.
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Parent Ion: [M+H]⁺ is weak or absent due to the labile ether bond.
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Base Peak: m/z 277.1 .
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Mechanism:[3][4] In-source fragmentation leads to the loss of ethanol (46 Da), generating the stable (2-chlorophenyl)diphenylmethyl cation.
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Differentiation: This fragment (277) is shared with Clotrimazole and the alcohol impurity. You must rely on Retention Time combined with the MS spectrum to distinguish them.
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Part 5: Applications in Drug Development
Reference Standard for Regulatory Compliance
In the CMC (Chemistry, Manufacturing, and Controls) section of a New Drug Application (NDA), this compound is used to:
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Calibrate HPLC methods: Establish Response Factors (RF) relative to the API.
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Define Process Parameters: Determine the maximum allowable ethanol content during the quenching or crystallization steps of trityl chloride synthesis.
Synthetic Utility (Trityl Exchange)
While primarily an impurity, CAS 717109-43-8 can be used as a mild tritylating agent .
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Protocol: Reacting the ether with a primary amine in the presence of a Lewis Acid (e.g., BF₃·OEt₂) allows for the transfer of the trityl group to the amine, releasing ethanol. This is useful when the corresponding trityl chloride is too reactive or unstable.
Part 6: Safety and Handling
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Hazards: As a halogenated aromatic ether, it should be treated as a potential irritant and skin sensitizer.
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Stability: Acid-sensitive. Store in buffered, neutral conditions. Exposure to HCl fumes will revert it to the trityl chloride.
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Storage: 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis if traces of acid are present.
References
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Clotrimazole Impurity Profiling
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Mechanistic Trityl Chemistry
- Title: Solvolysis mechanisms of trityl chlorides and the stability of carbocation intermedi
- Source:Journal of Organic Chemistry.
- Relevance: Explains the stability of the m/z 277 cation and the kinetics of ethanol
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Synthesis of Clotrimazole and Analogs
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Analytical Method Validation
- Title: ICH Q2(R1)
- Source: International Council for Harmonis
- Context: Guidelines for establishing RRT and detection limits for impurities like CAS 717109-43-8.
Sources
- 1. veeprho.com [veeprho.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Clotrimazole Impurity 10 | Axios Research [axios-research.com]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
